

Application Notes and Protocols: The Role of Chromium Hydroxide in Leather Tanning

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Compound of Interest

Compound Name: Chromium;hydroxide

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These application notes provide a comprehensive overview of the pivotal role of chromium (III) hydroxide, primarily in the form of basic chromium sulfate (BCS), in the leather tanning industry. This document details the chemical mechanisms, experimental protocols, and analytical methods relevant to the chrome tanning process, with a focus on providing actionable information for research and development.

Introduction: The Significance of Chrome Tanning

Chrome tanning is the most widely used method for leather production, accounting for over 80% of all leather tanned globally.^[1] The process utilizes chromium(III) salts, which cross-link with the collagen fibers in animal hides and skins. This cross-linking action transforms the putrescible raw hide into a stable, durable, and versatile material known as leather. The resulting leather, often referred to as "wet blue" due to its characteristic bluish tint, exhibits enhanced hydrothermal stability, mechanical strength, and softness.^{[2][3][4]} While trivalent chromium (Cr(III)) used in tanning is considered a safe substance and a recommended part of a daily diet, concerns exist regarding its potential oxidation to the carcinogenic hexavalent form (Cr(VI)) under certain conditions.^[5]

Chemical Mechanism of Chrome Tanning

The tanning process hinges on the coordination chemistry of chromium(III). Basic chromium sulfate, with the general formula $\text{Cr}(\text{OH})(\text{SO}_4)$, is the most common chrome tanning agent.^[6]

[7][8] The mechanism can be summarized in the following key stages:

- **Hydrolysis and Olation:** In an aqueous solution, the chromium(III) sulfate dissolves to form hexaaquachromium(III) cations, $[\text{Cr}(\text{H}_2\text{O})_6]^{3+}$. As the pH of the tanning bath is gradually increased (a process known as basification), these complexes undergo hydrolysis and olation, where water molecules are replaced by hydroxyl groups, leading to the formation of larger, polynuclear chromium complexes.[9] These "olated" polymers are the active tanning species.
- **Collagen Binding:** The collagen in animal hides is a protein rich in amino acids with carboxyl groups. In the acidic environment of the pickling stage, these carboxyl groups are protonated. During basification, they become deprotonated and negatively charged, making them available to form strong coordinate bonds with the positively charged polynuclear chromium(III) complexes.[2]
- **Cross-linking:** The multi-point binding of the large chromium complexes to different collagen chains creates a stable, cross-linked network. This network increases the spacing between protein chains and reinforces the collagen structure, imparting the desirable properties of leather, such as increased resistance to heat, moisture, and mechanical stress.[2][5]

Data Presentation: Quantitative Parameters in Chrome Tanning

The efficiency and outcome of the chrome tanning process are highly dependent on the careful control of several key parameters. The following table summarizes typical quantitative data for a standard chrome tanning process.

Parameter	Value	Stage	Purpose
Basic Chromium Sulfate (BCS) Offer	5% - 8% (on pelt weight)	Tanning	Provides the chromium(III) ions for cross-linking.[3][10][11]
Pickling pH	2.5 - 3.0	Pickling	Prevents premature surface tanning and allows for deep penetration of chromium salts.[12]
Initial Tanning pH	2.8 - 3.5	Tanning	Maintains chromium complexes in a smaller, more mobile state for penetration.
Basification pH	3.8 - 4.2	Basification	Gradually increases pH to promote olation and collagen binding.[13]
Tanning Temperature	25°C - 45°C	Tanning	Higher temperatures can increase chrome uptake but must be carefully controlled.[14]
Process Duration	1 - 3 days	Full Process	Chrome tanning is significantly faster than vegetable tanning.[7][15]
Shrinkage Temperature of Wet Blue	> 100°C (up to 120°C)	Quality Control	Indicates the degree of hydrothermal stability achieved through tanning.[8]
Chromium Content in Leather	3% - 5% (as Cr2O3)	Finished Leather	Represents the amount of chromium

successfully cross-linked with collagen.

Experimental Protocols

Laboratory-Scale Chrome Tanning Protocol

This protocol outlines a general procedure for chrome tanning of a goat skin pelt in a laboratory setting. All percentages are based on the weight of the pelt after the liming and fleshing stages.

Materials:

- Delimed and bated goat skin pelt
- Water
- Sodium chloride (NaCl)
- Sulfuric acid (H₂SO₄)
- Formic acid
- Basic Chromium Sulfate (BCS) powder (33% basicity, 25% Cr₂O₃)
- Sodium formate
- Sodium bicarbonate
- Tanning drum or suitable agitated vessel
- pH meter

Procedure:

- Pickling:
 - Wash the delimed and bated pelt.
 - Add 100% water and 8% NaCl. Run the drum for 10 minutes.

- Add 1% sulfuric acid (diluted 1:10 with water) in two intervals of 10 minutes. Run the drum for 60-90 minutes.
- Check the pH, which should be between 2.8 and 3.0.
- Chrome Tanning:
 - Add 6-8% of Basic Chromium Sulfate powder to the pickle float.
 - Run the drum for 2-3 hours to allow for complete penetration of the chromium salts. A cross-section of the pelt should show a uniform blue color.
- Basification:
 - Prepare a solution of 1% sodium formate and 1% sodium bicarbonate in water.
 - Add this basifying solution in three to four installments every 15 minutes.
 - Run the drum for another 60-90 minutes.
 - The final pH of the tanning liquor should be between 3.8 and 4.0.
- Post-Tanning:
 - Drain the tanning liquor.
 - Wash the "wet blue" leather thoroughly with water.
 - The leather can then be piled for 24-48 hours before proceeding to subsequent post-tanning operations like retanning, dyeing, and fatliquoring.[3]

Determination of Total Chromium in Leather (Adapted from EPA 3050B)

This protocol describes the acid digestion of a leather sample for the determination of total chromium content using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Materials:

- Dried and ground leather sample
- Concentrated nitric acid (HNO₃)
- 30% Hydrogen peroxide (H₂O₂)
- Concentrated hydrochloric acid (HCl)
- Digestion vessel (e.g., 250 mL beaker)
- Hot plate
- Whatman No. 41 filter paper (or equivalent)
- Volumetric flasks
- ICP-OES instrument

Procedure:

- Digestion:
 - Weigh approximately 1 gram of the dried leather sample into a digestion vessel.
 - Add 10 mL of concentrated HNO₃. Cover the vessel with a watch glass.
 - Heat the sample on a hot plate at 95°C for 15 minutes without boiling.
 - Allow the sample to cool, then add another 5 mL of concentrated HNO₃ and reflux for 30 minutes.
 - After cooling, add 2 mL of 30% H₂O₂ dropwise. Heat until effervescence subsides.
 - Repeat the addition of H₂O₂ in 1 mL aliquots until the sample is completely digested.
- Sample Preparation for ICP-OES:

- Add 5 mL of concentrated HCl and 10 mL of reagent water to the digestate.
- Reflux for an additional 15 minutes.
- Cool the digestate and filter it through Whatman No. 41 filter paper into a 100 mL volumetric flask.
- Dilute to the mark with reagent water.
- Analysis:
 - Analyze the diluted sample for total chromium content using a calibrated ICP-OES instrument according to the manufacturer's instructions.[\[5\]](#)[\[16\]](#)

Determination of Hexavalent Chromium (Cr(VI)) in Leather (ISO 17075-1)

This protocol outlines the extraction and colorimetric determination of Cr(VI) in leather.

Materials:

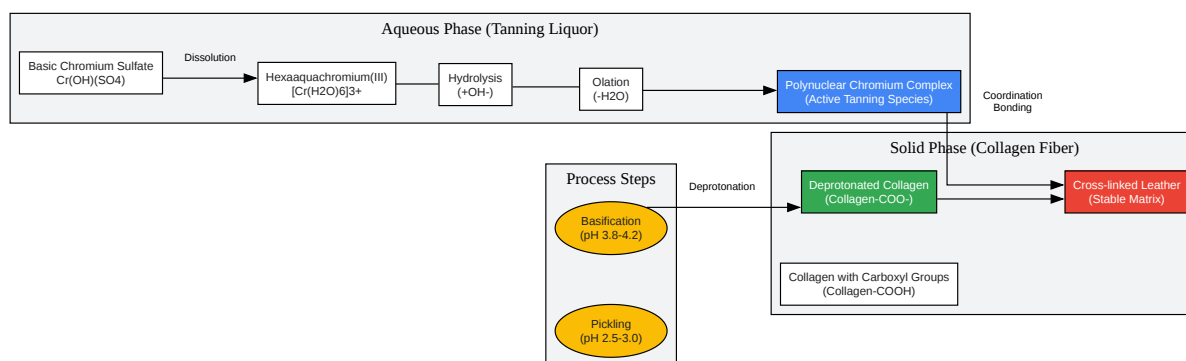
- Leather sample cut into small pieces
- Extraction solution: Phosphate buffer (pH 8.0 ± 0.1)
- 1,5-Diphenylcarbazide solution
- Phosphoric acid
- Mechanical shaker
- UV-Vis Spectrophotometer

Procedure:

- Extraction:
 - Weigh approximately 2 grams of the leather pieces into a flask.

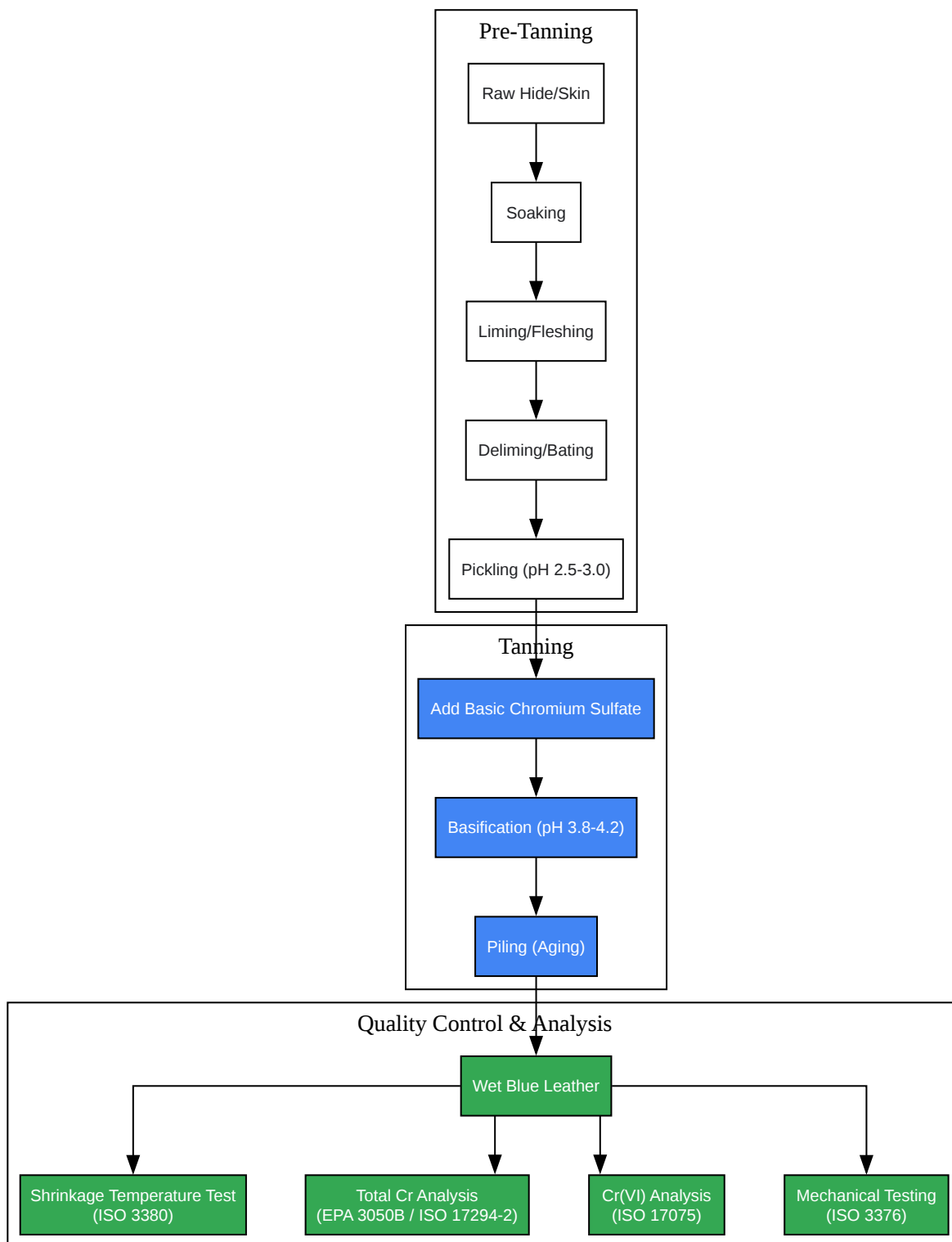
- Add 100 mL of the phosphate buffer extraction solution.
- Place the flask on a mechanical shaker and agitate for 3 hours at room temperature.
- Filter the extract.
- Colorimetric Analysis:
 - Take a known volume of the filtered extract and add phosphoric acid and the 1,5-diphenylcarbazide solution. This will form a red-violet complex with any Cr(VI) present.
 - Measure the absorbance of the solution at 540 nm using a UV-Vis spectrophotometer.
 - Quantify the Cr(VI) concentration by comparing the absorbance to a calibration curve prepared from standard Cr(VI) solutions.

Mandatory Visualizations



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Caption: Chemical pathway of chrome tanning.



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Caption: Experimental workflow for chrome tanning and analysis.

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